molecular formula C18H20N2O4S B4631570 1-(3-methoxybenzoyl)-N,N-dimethyl-5-indolinesulfonamide

1-(3-methoxybenzoyl)-N,N-dimethyl-5-indolinesulfonamide

Cat. No. B4631570
M. Wt: 360.4 g/mol
InChI Key: RHTUNUGYWFMEFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related sulfonamide compounds often involves reactions with specific benzoyl or methoxybenzoyl groups. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide and N-(3-Methoxybenzoyl)benzenesulfonamide involves reactions under controlled conditions, with the molecular structure confirmed through techniques like X-ray crystallography and NMR spectroscopy (Al-Hourani et al., 2016), (Sreenivasa et al., 2014).

Molecular Structure Analysis

  • The molecular structure of similar sulfonamide compounds is often elucidated using crystallography and spectroscopic techniques. Studies like those on N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide provide insight into the geometric parameters and interaction energies crucial for understanding the structure of such compounds (Karakaya et al., 2015).

Chemical Reactions and Properties

  • Sulfonamide compounds exhibit a variety of chemical reactions, influenced by their molecular structure. Studies on compounds like 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide provide insights into their reactivity and potential as inhibitors or reactants in chemical processes (Rahayu et al., 2022).

Physical Properties Analysis

  • The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the behavior of sulfonamides in different environments. The crystal structure and spectroscopic studies of compounds like Schiff base sulfonamides can shed light on these properties (Yıldız et al., 2010).

Chemical Properties Analysis

  • The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for sulfonamides' applications in various fields. Research on compounds such as N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides provides valuable information on these aspects (Abbasi et al., 2018).

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of sulfonamide derivatives with potential applications in various fields, including medicinal chemistry and material science. For example, new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, showing promising properties for photodynamic therapy in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020). Another study synthesized a series of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides with anti–HIV and antifungal activities, highlighting the versatility of sulfonamide derivatives in drug development (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).

Biological Activities

The biological activities of sulfonamide derivatives are a significant area of interest, with numerous studies exploring their potential as therapeutic agents. Compounds from sulfonamide-focused libraries have shown potent cell cycle inhibition properties and have progressed to clinical trials for cancer treatment, demonstrating the therapeutic potential of these compounds (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002). Another example is the synthesis of aminothiazole-paeonol derivatives with significant anticancer effects against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines, suggesting these compounds as promising lead compounds for cancer treatment (Tsai, Kapoor, Huang, Lin, Liang, Lin, Huang, Liao, Chen, Huang, & Hsu, 2016).

Therapeutic Applications

Explorations into the therapeutic applications of sulfonamide derivatives have yielded promising results, particularly in the context of Alzheimer’s disease and cancer. For instance, a new series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides were synthesized and shown to inhibit acetylcholinesterase effectively, a target for Alzheimer’s disease treatment. The study's findings suggest that these compounds may serve as lead structures for designing more potent inhibitors (Abbasi, Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018).

properties

IUPAC Name

1-(3-methoxybenzoyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-19(2)25(22,23)16-7-8-17-13(12-16)9-10-20(17)18(21)14-5-4-6-15(11-14)24-3/h4-8,11-12H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTUNUGYWFMEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxybenzoyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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